(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid (R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247701
InChI: InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)
SMILES:
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol

(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

CAS No.:

Cat. No.: VC16247701

Molecular Formula: C11H20N2O5

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid -

Specification

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
IUPAC Name 6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Standard InChI InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)
Standard InChI Key DAUHTFNYHSOVRQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is C₁₂H₂₁N₂O₆, with a molecular weight of 275.30 g/mol . Its structure features a hexanoic acid backbone substituted at the third carbon by a Boc-protected amino group and at the sixth carbon by an oxo group adjacent to a primary amino group. The (R)-configuration at the third carbon distinguishes it from its (S)-enantiomer, which has distinct physicochemical and biological properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₁N₂O₆
Molecular Weight275.30 g/mol
CAS Number854102-51-5
Boiling PointNot reported
Melting PointNot reported
Density1.2±0.1 g/cm³ (analogous)

Spectroscopic Data

While direct spectroscopic data for this compound is limited in publicly available literature, analogs such as 6-amino-6-oxohexanoic acid (CAS 334-25-8) provide insights into expected IR and NMR profiles . The Boc group typically exhibits strong carbonyl stretching vibrations near 1680–1720 cm⁻¹ in IR spectra. In ¹H NMR, the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm, while the α-protons adjacent to the oxo and amino groups appear downfield .

Synthesis and Stereocontrolled Preparation

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide synthesis. A recent breakthrough in asymmetric synthesis involves the iron-catalyzed 1,3-migratory nitrene C(sp³)–H insertion reaction, which converts carboxylic acids into Boc-protected α-amino acids . This method could be adapted for synthesizing (R)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid by starting with a suitably substituted hexanoic acid precursor.

Reaction Scheme:

  • Coupling: Hexanoic acid derivative + BocNHOH → Azanyl ester (RCO₂NHBoc).

  • Nitrogen Migration: Iron-catalyzed stereocontrolled 1,3-migration → Boc-protected α-amino acid .

Enantioselective Challenges

Achieving the (R)-configuration requires chiral catalysts or resolution techniques. The enantioconvergent approach described by enables the synthesis of α,α-disubstituted amino acids from racemic precursors, suggesting potential routes to this compound’s stereocenter.

Physicochemical and Biochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water, DMSO) is moderate, influenced by the Boc group’s hydrophobicity and the ionizable carboxylic acid group. Stability studies under acidic conditions are critical, as the Boc group is susceptible to cleavage by trifluoroacetic acid (TFA), a common deprotection agent in peptide synthesis .

Reactivity

The primary amino group at the sixth position can participate in condensation reactions, enabling the formation of amide bonds—a key feature in peptide coupling. The oxo group may undergo reduction or nucleophilic addition, offering avenues for further functionalization .

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

As a bifunctional amino acid derivative, this compound serves as a versatile intermediate in solid-phase peptide synthesis (SPPS). The Boc group protects the amine during chain elongation, while the carboxylic acid is activated for coupling to subsequent residues .

Drug Discovery

Although direct pharmacological data is scarce, structurally related Boc-protected amino acids are employed in the synthesis of protease inhibitors and immunomodulators . For instance, analogs of this compound have been investigated in patents for treating multiple myeloma .

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